molecular formula C11H10O5 B1618483 4-(2-Methoxyphenyl)-2,4-dioxobutanoic acid CAS No. 77664-74-5

4-(2-Methoxyphenyl)-2,4-dioxobutanoic acid

Cat. No.: B1618483
CAS No.: 77664-74-5
M. Wt: 222.19 g/mol
InChI Key: PZBLAHYFKVIGFG-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-2,4-dioxobutanoic acid is an organic compound characterized by the presence of a methoxyphenyl group attached to a dioxobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-2,4-dioxobutanoic acid typically involves the reaction of 2-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes decarboxylation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-2,4-dioxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dioxo group to hydroxyl groups, forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the methoxyphenyl ring.

Scientific Research Applications

4-(2-Methoxyphenyl)-2,4-dioxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-2,4-dioxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxyphenyl)-2,4-dioxobutanoic acid
  • 4-(2-Chlorophenyl)-2,4-dioxobutanoic acid
  • 4-(2-Nitrophenyl)-2,4-dioxobutanoic acid

Uniqueness

4-(2-Methoxyphenyl)-2,4-dioxobutanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

4-(2-methoxyphenyl)-2,4-dioxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-16-10-5-3-2-4-7(10)8(12)6-9(13)11(14)15/h2-5H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBLAHYFKVIGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333517
Record name 4-(2-methoxyphenyl)-2,4-dioxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77664-74-5
Record name 4-(2-methoxyphenyl)-2,4-dioxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of diethyl oxalate (16 g, 110 mmol) and sodium ethoxide (100 mL, 21% by wt. in ethanol, 300 mmol) was added dropwise a solution of 2-methoxy acetophenone (15 g, 100 mmol) in ethanol (100 mL). The reaction mixture was allowed to stir at ambient temperature overnight. The resulting solution was concentrated to approximately 50 mL on a rotary evaporator, followed by partitioning between diethyl ether (100 mL) and water (250 mL). The aqueous layer was adjusted to pH=3 with conc. HCl to give a suspension with a fine white precipitate, which was heated at 100° C. for 5-10 minutes followed by cooling in an ice bath for 1 h. The precipitate was filtered, washed with water (20 mL), and dried overnight under high vacuum to give 4-(2-methoxyphenyl)-2,4-dioxobutanoic acid. 1H NMR (300 MHz, CDCl3) δ 7.96 (q, J=9.0, 3.0 Hz, 1H), 7.53 (t, J=6.0 Hz, 1H), 7.47 (s, 0.9H keto form), 7.24 (s, 1.1H enol form), 7.06 (t, J=6.0 Hz, 1H), 7.00 (d, J=9.0 Hz, 1H), 3.97 (s, 3H). ESI-MS m/z 220.9 (M−H)−.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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